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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions regarding the effects
of boron impurities on silicon crystal defects.

Frequently Asked Questions (FAQS)
Q1: What are the primary types of defects introduced by
boron impurities in silicon?

Al: Boron, a common p-type dopant in silicon, can lead to the formation of several types of
crystal defects, either directly or by interacting with native point defects (vacancies and self-
interstitials) or other impurities like oxygen and carbon. The primary boron-related defects
include:

o Substitutional Boron (B_s): A boron atom replacing a silicon atom in the crystal lattice. This is
the intended configuration for p-type doping, creating a "hole" or positive charge carrier.[1]

e Boron-Vacancy (B-V) Complexes: When a boron atom associates with a silicon vacancy, it
can form stable complexes.[2][3] These complexes can have multiple configurations and
charge states, influencing the electronic properties of the silicon.[2]

o Boron-Interstitial (B-I) Clusters (BICs): Boron can interact with silicon self-interstitials, which
are often generated during processes like ion implantation and annealing.[4][5] These
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interactions can lead to the formation of clusters that immobilize the interstitials and can
affect boron's diffusion and activation.[4][6]

e Boron-Oxygen (B-O) Defects: In Czochralski (CZ) grown silicon, which has a high oxygen
concentration, boron can form complexes with oxygen. These defects are a significant cause
of light-induced degradation (LID) in silicon solar cells, where the carrier lifetime decreases
under illumination.[7][8]

Q2: How does boron doping affect the electrical
properties of silicon?

A2: Boron is a Group lll element with three valence electrons. When it substitutes a silicon
atom (which has four valence electrons) in the crystal lattice, it creates a deficit of one electron,
known as a hole. This process, called p-type doping, increases the concentration of positive
charge carriers, thereby increasing the electrical conductivity of the silicon.[9][10][11] However,
the formation of defect complexes like B-V or B-O can trap these charge carriers, reducing the
net carrier concentration and mobility, which can be detrimental to device performance.[7]

Q3: What is the "acceptor removal" effect in irradiated
boron-doped silicon?

A3: The acceptor removal effect is the deactivation of the p-type doping effect of substitutional
boron atoms in silicon when the material is exposed to radiation.[12] Irradiation creates silicon
self-interstitials (Si_i), which can interact with substitutional boron (B_s) to form complexes like
B_s-Si_i.[12] These complexes act as donors, compensating for the acceptor effect of the
remaining substitutional boron and thus reducing the overall p-type doping level.[12]

Q4: What is Light-Induced Degradation (LID) and how is
it related to boron?

A4: Light-Induced Degradation (LID) is a phenomenon observed in p-type Czochralski (CZ)
silicon, where the minority carrier lifetime significantly decreases upon exposure to light or
carrier injection.[7][13] This degradation is primarily attributed to the formation of boron-oxygen
(B-O) defects.[7][8] The defects act as recombination centers, reducing the efficiency of
devices like solar cells. The degradation is metastable and can often be reversed by annealing
at elevated temperatures (e.g., 200°C) in the dark.[13]
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Troubleshooting Guides

Issue 1: Unexpected peak in Deep Level Transient
Spectroscopy (DLTS) of p-type boron-doped Si.

Q: My DLTS measurement on an irradiated p-type boron-doped silicon sample shows an
unexpected hole trap. How can | identify it?

A: An unexpected DLTS peak in irradiated p-type silicon often points to the formation of boron-
related defect complexes.

o Cross-reference with known defect energy levels: Compare the activation energy of the
observed trap with established values for boron-related defects. See the data table below for
common defects. For instance, a hole trap around E_v + 0.42-0.44 eV could be related to
boron.[14]

o Check for metastability: Some boron-vacancy complexes are metastable and can change
their configuration depending on the charge state.[2][3] Try performing DLTS scans after
applying different bias cooling conditions (e.g., cooling with reverse bias applied vs. zero
bias) to see if the peak intensity or position changes, which would indicate a metastable
defect.[15]

o Perform annealing studies: The stability of the defect can provide clues to its identity. Boron-
vacancy complexes typically anneal out in the temperature range of 220-250 K.[2] Boron-
oxygen related defects might show changes after annealing at around 200°C.[13]

Issue 2: Photoluminescence (PL) intensity is lower than
expected or quenched.

Q: I'm observing a significant quenching of the PL signal in my heavily boron-doped silicon
nanocrystals. What could be the cause?

A: High concentrations of boron can lead to the quenching of photoluminescence.

o Auger Recombination: In heavily doped p-type silicon, the high concentration of holes can
lead to non-radiative Auger recombination, where the energy from an electron-hole
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recombination is transferred to another hole instead of being emitted as a photon. This is a
common cause of PL quenching.[16]

» Defect-Mediated Recombination: High boron concentrations can facilitate the formation of
non-radiative defect centers, such as boron-interstitial clusters.[4] These defects provide an
alternative, non-radiative pathway for electron-hole recombination, thus reducing the PL
intensity. The presence of boron can suppress the luminescence from interstitial-related
centers.[4]

 Investigate Boron Concentration: The degree of quenching is often directly related to the
boron concentration. Studies have shown that PL intensity can decrease by an order of
magnitude at very high boron concentrations (e.g., >1 at%).[16] Consider using samples with
varying, well-characterized boron concentrations to confirm this relationship in your
experiment.

Issue 3: Difficulty growing dislocation-free, heavily
boron-doped Si crystals.

Q: We are experiencing issues with polycrystallization and dislocation formation when trying to
grow heavily boron-doped silicon crystals using the Czochralski (CZ) method. What is
happening?

A: Growing heavily boron-doped silicon crystals presents unique challenges related to
constitutional supercooling and lattice strain.

» Constitutional Supercooling: At very high boron concentrations, the segregation coefficient of
boron (the ratio of its concentration in the solid to the liquid) can decrease.[17][18] This can
lead to an accumulation of boron in the melt at the solid-liquid interface. If this accumulation
is significant, it can cause the freezing point of the melt near the interface to drop, leading to
an unstable growth front known as constitutional supercooling. This can result in cellular
growth, faceting, and ultimately, the formation of a polycrystalline structure instead of a single
crystal.[18]

e Lattice Strain: Boron atoms are smaller than silicon atoms. Incorporating a high
concentration of boron into the silicon lattice introduces significant strain, which can lead to
the generation of dislocations to relieve the stress. While boron doping can increase the
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mechanical strength of silicon at high temperatures, exceeding the solubility limit can make
dislocation-free growth very difficult.[19]

e Troubleshooting Steps:

o Control the Growth Rate: A slower growth rate can help to maintain a stable growth front
and reduce the risk of constitutional supercooling.[18]

o Optimize Thermal Gradients: Adjusting the temperature gradient (G) at the interface
relative to the growth velocity (V) is crucial. A higher G can help to counteract the effects of
solute buildup.[19]

o Monitor Boron Concentration: Be aware that there is a limit to the boron concentration for
which dislocation-free crystals can be grown. This limit has been reported to be around
3.8x10720 atoms/cm? in the melt.[17]

Quantitative Data Presentation

Table 1: Energy Levels of Common Boron-Related

Defects in Silicon
Energy Level

Measurement
Defect (from band Type . Reference
Technique
edge)
Boron-Oxygen E v+0.390 eV
Hole Trap DLTS [8]
(Latent) (H390)
Boron-Oxygen E_v +0.400 eV
Hole Trap DLTS [8]
(Latent) (H400)
E_v+0.10eV
Boron-Related Hole Trap DLTS [14]
(H1)
E_ v+042eV
Boron-Related Hole Trap DLTS [14]
(H2)
E v+044eV
Boron-Related Hole Trap DLTS [14]
(H3)
Interstitial Boron E_c-0.13eV Electron Trap DLTS [20]
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Table 2: Boron Doping Concentrations and

: ling Photolumi PL) Eft

Boron Concentration

Observed PL Effect Reference
(cm™)
PL spectra can be modeled to
1x10v7-1.1x10%° determine doping [21]
concentration.
Strong luminescence
~1.32 at% quenching by one order of [16]
magnitude.
Suppression of {311} extended
1 pp {311}

defect formation.

Experimental Protocols
Protocol 1: Deep Level Transient Spectroscopy (DLTS)
for Hole Trap Characterization

This protocol outlines a general procedure for identifying hole traps in p-type boron-doped
silicon.

e Sample Preparation:

o Fabricate a Schottky diode or a p-n junction on the boron-doped silicon wafer. For a
Schottky diode, deposit a suitable metal (e.g., Aluminum or Titanium) on the cleaned
silicon surface to form a rectifying contact. An ohmic contact is required on the backside.

e DLTS System Setup:

o Mount the sample in a cryostat that allows for temperature sweeps (e.g., from 35 K to 300
K).[15]

o Connect the diode to the DLTS measurement system (capacitance meter, pulse
generator).
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e Measurement Parameters:

o Quiescent Reverse Bias (V_R): Apply a steady reverse bias to the diode to create a
depletion region (e.g., -5 V).[15]

o Filling Pulse (V_P): Apply a periodic voltage pulse to reduce the reverse bias (e.g., to -0.2
V) to fill the traps in the depletion region with majority carriers (holes).[15]

o Pulse Duration (t_p): Set the duration of the filling pulse (e.g., 1 ms) to ensure complete
trap filling.[15]

o Rate Window (e_n): Set the rate window of the lock-in amplifier or correlator. This
determines the emission rate to which the measurement is most sensitive (e.g., 80 s™2).
[15]

o Data Acquisition:

o Perform a temperature scan while recording the DLTS signal (the difference in
capacitance at two points in time after the filling pulse). A peak in the DLTS signal versus
temperature corresponds to a defect level.

o Data Analysis:
o Repeat the temperature scan for several different rate windows.

o Construct an Arrhenius plot of In(T2/ e_n) versus 1/kT, where T is the peak temperature for
a given emission rate e_n.

o The slope of this plot gives the activation energy (E_a) of the trap, and the intercept
provides information about its capture cross-section (o_p).

Protocol 2: Low-Temperature Photoluminescence (LTPL)
for Impurity Analysis

This protocol describes how to use LTPL to analyze boron impurities.

e Sample Preparation:
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o Ensure the silicon sample has a clean, polished surface to minimize surface
recombination and scattering.

e System Setup:

o Mount the sample in a liquid helium cryostat or a helium flow cryostat to achieve low
temperatures (typically 4.2 K to 20 K).[22]

o Use a laser with an appropriate wavelength for excitation (e.g., 514.5 nm Argon laser) that
is absorbed near the silicon surface.[23]

o Focus the emitted luminescence onto the entrance slit of a monochromator.

o Use a suitable detector (e.g., an InGaAs detector) to measure the spectrally resolved
signal.

o Data Acquisition:
o Cool the sample to the desired measurement temperature.

o llluminate the sample with the laser. The excitation power may need to be adjusted (e.qg.,
100 mW) to avoid excessive sample heating.[22]

o Scan the monochromator over the desired wavelength range (typically near the silicon
bandgap, ~1.0-1.15 eV) and record the PL intensity.

o Data Analysis:

o lIdentify the peaks in the PL spectrum. In boron-doped silicon, you would expect to see
peaks related to the recombination of free excitons (FE) and excitons bound to neutral
boron acceptors (BE).[13] These are often identified by their phonon replicas (e.g., TO for
transverse optical phonon).

o The ratio of the intensity of the boron-bound exciton peak (I_BE) to the free exciton peak
(I_FE) can be correlated with the boron concentration.[13][22] Calibration curves are often
used for quantitative analysis.[22]
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o The sample temperature can be precisely determined by fitting the lineshape of the free
exciton peak.[13]

Mandatory Visualizations
Diagrams
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Legend Troubleshooting Flowchart: Unidentified DLTS Peak
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Experimental Workflow: Defect Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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